molecular formula C22H15F2N3O3 B14470315 Benzamide, N-(((4-((2-cyanophenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- CAS No. 70312-42-4

Benzamide, N-(((4-((2-cyanophenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro-

Cat. No.: B14470315
CAS No.: 70312-42-4
M. Wt: 407.4 g/mol
InChI Key: KJYODRUVJNEZBP-UHFFFAOYSA-N
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Description

Benzamide, N-(((4-((2-cyanophenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a cyanophenyl group, and difluoro substitutions. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(((4-((2-cyanophenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-cyanophenylboronic acid with a suitable benzamide derivative under catalytic conditions. The reaction is often facilitated by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the cyanophenyl and benzamide moieties .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(((4-((2-cyanophenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product and reaction type .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzamide, N-(((4-((2-cyanophenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and quinazoline derivatives, which share structural similarities and exhibit comparable chemical properties .

Uniqueness

What sets Benzamide, N-(((4-((2-cyanophenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- apart is its unique combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for diverse scientific applications .

Properties

CAS No.

70312-42-4

Molecular Formula

C22H15F2N3O3

Molecular Weight

407.4 g/mol

IUPAC Name

N-[[4-[(2-cyanophenyl)methoxy]phenyl]carbamoyl]-2,6-difluorobenzamide

InChI

InChI=1S/C22H15F2N3O3/c23-18-6-3-7-19(24)20(18)21(28)27-22(29)26-16-8-10-17(11-9-16)30-13-15-5-2-1-4-14(15)12-25/h1-11H,13H2,(H2,26,27,28,29)

InChI Key

KJYODRUVJNEZBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C#N

Origin of Product

United States

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